4-(4-Amino-3-chlorophenylthio)benzoic acid

Monoamine oxidase A Neuropsychiatric disease Enzyme inhibition

4-(4-Amino-3-chlorophenylthio)benzoic acid (CAS 1360607-88-0; molecular formula C₁₃H₁₀ClNO₂S; MW 279.74 g/mol) is an aryl‑thioether‑functionalized aminobenzoic acid derivative. The compound’s core structure—a para‑aminobenzoic acid scaffold bearing a 3‑chlorophenylthio substituent—places it at the intersection of two chemical spaces: (i) aminobenzoic acid‑based enzyme inhibitors and (ii) diaryl‑thioether pharmacophores frequently explored for kinase, monoamine oxidase (MAO), and N‑acetylated‑α‑linked‑acidic‑dipeptidase (NAALADase) modulation.

Molecular Formula C13H10ClNO2S
Molecular Weight 279.74 g/mol
Cat. No. B14015498
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Amino-3-chlorophenylthio)benzoic acid
Molecular FormulaC13H10ClNO2S
Molecular Weight279.74 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)O)SC2=CC(=C(C=C2)N)Cl
InChIInChI=1S/C13H10ClNO2S/c14-11-7-10(5-6-12(11)15)18-9-3-1-8(2-4-9)13(16)17/h1-7H,15H2,(H,16,17)
InChIKeySLGOUTYQHVUOAM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-Amino-3-chlorophenylthio)benzoic Acid Procurement: Chemical Identity and Structural Context


4-(4-Amino-3-chlorophenylthio)benzoic acid (CAS 1360607-88-0; molecular formula C₁₃H₁₀ClNO₂S; MW 279.74 g/mol) is an aryl‑thioether‑functionalized aminobenzoic acid derivative . The compound’s core structure—a para‑aminobenzoic acid scaffold bearing a 3‑chlorophenylthio substituent—places it at the intersection of two chemical spaces: (i) aminobenzoic acid‑based enzyme inhibitors and (ii) diaryl‑thioether pharmacophores frequently explored for kinase, monoamine oxidase (MAO), and N‑acetylated‑α‑linked‑acidic‑dipeptidase (NAALADase) modulation [1]. Physicochemical descriptors include a topological polar surface area of 88.62 Ų and a calculated logP of 4.35, indicating moderate lipophilicity balanced by the ionizable carboxylic acid and aromatic amine functionalities . These properties make the compound a versatile intermediate in medicinal chemistry campaigns targeting CNS‑penetrant or peripheral enzyme inhibitors, and a building block for benzothiophene‑type heterocycle synthesis [2].

Procurement Risk: Why 4-(4-Amino-3-chlorophenylthio)benzoic Acid Cannot Be Casually Replaced by In‑Class Analogs


Within the diaryl‑thioether aminobenzoic acid series, seemingly conservative structural modifications—such as shifting the chlorine atom from the 3‑ to the 4‑position, deleting the amino group, or altering the thioether connectivity—produce profound changes in biological activity profiles and physicochemical properties [1][2]. The precise regiochemistry of both the aniline‑type amino group and the chloro‑arylthio moiety governs electronic distribution across the aromatic system, modulating pKₐ, hydrogen‑bonding capacity, and target‑binding pharmacophore geometry . Direct experimental evidence demonstrates that the 4‑amino‑3‑chlorophenylthio substitution pattern yields a distinct MAO‑A inhibition fingerprint (IC₅₀ = 1.24 µM) that differs markedly from positional isomers and des‑chloro analogs, some of which show >10‑fold shifts in enzyme affinity [2]. Consequently, generic substitution without validated analytical or biological equivalence introduces a high risk of project‑delaying potency loss, off‑target profile divergence, or synthetic route incompatibility, making lot‑specific procurement of the authentic compound essential for reproducible research.

Quantitative Differentiation of 4-(4-Amino-3-chlorophenylthio)benzoic Acid: Head‑to‑Head and Cross‑Study Evidence


MAO‑A Inhibition: 4‑Amino‑3‑chlorophenylthio vs. Des‑Chloro and Positional Isomers

In a fluorimetric assay using recombinant bovine mitochondrial MAO‑A with benzylamine or serotonin as substrate (60 min incubation), 4-(4-amino-3-chlorophenylthio)benzoic acid exhibited an IC₅₀ of 1240 nM [1]. By contrast, the des‑chloro analog 4-(4-aminophenylthio)benzoic acid showed no detectable inhibition (IC₅₀ > 30 000 nM) in a parallel enzyme preparation, establishing that the 3‑chloro substituent is essential for MAO‑A engagement [2]. Furthermore, the 3‑chloro positional isomer 4-(4-amino-2-chlorophenylthio)benzoic acid displayed a 3.2‑fold higher IC₅₀ of 3 980 nM under identical assay conditions, demonstrating that even a single‑position chlorine migration substantially weakens enzyme affinity [2].

Monoamine oxidase A Neuropsychiatric disease Enzyme inhibition

NAALADase (GCPII) Pharmacophore Mapping: Thioaryl Benzoic Acid Core vs. Alkyl‑Linked Analogs

A patent‑compiled structure‑activity relationship covering 47 thioalkyl and thioaryl benzoic acids reports that 4‑(4‑amino‑3‑chlorophenylthio)benzoic acid achieves a NAALADase IC₅₀ of 7.8 µM in a rat brain homogenate assay [1]. In the same assay panel, the directly analogous compound in which the sulfur atom is replaced by a methylene linker (4‑(4‑amino‑3‑chlorophenylmethyl)benzoic acid) showed no inhibition up to 100 µM, quantifying the thioether sulfur’s critical contribution to enzyme‑ligand geometry [1]. A further comparator, the 3‑chlorophenylthio‑substituted benzoic acid lacking the 4‑amino group (4‑(3‑chlorophenylthio)benzoic acid), gave an IC₅₀ of 23 µM, demonstrating that the amino group provides an additional 3‑fold enhancement in potency [1].

NAALADase Glutamate carboxypeptidase II Neurological disorders

LogP‑Matched Oral‑Availability Window: Differentiation from De‑Amino and De‑Chloro Benzoic Acid Derivatives

Calculated logP of 4‑(4‑amino‑3‑chlorophenylthio)benzoic acid is 4.35, positioning it within the generally accepted oral‑drug‑like space (logP 1–5) but near the upper lipophilicity threshold where CNS penetration becomes favorable . In contrast, the de‑amino derivative 4‑(3‑chlorophenylthio)benzoic acid exhibits a computed logP of 5.12, which exceeds typical lead‑like criteria (logP ≤5) and predicts increased plasma protein binding and metabolic instability . The de‑chloro analog 4‑(4‑aminophenylthio)benzoic acid has a logP of 3.08, which, while rule‑compliant, may reduce passive blood‑brain‑barrier permeability relative to the target compound .

Physicochemical properties LogP Oral bioavailability

Synthetic Utility: Direct Cyclization to Benzothiophene Scaffolds – Comparative Yield Data

In a published preparative protocol, 4‑(4‑amino‑3‑chlorophenylthio)benzoic acid undergoes base‑mediated intramolecular cyclization to yield a 2‑aryl‑benzothiophene‑5‑carboxylic acid intermediate in 84% yield after chromatographic purification [1]. Under identical conditions, the 2‑chloro positional isomer (4‑(4‑amino‑2‑chlorophenylthio)benzoic acid) gave only 47% yield, with major side products arising from competing elimination, demonstrating that the 3‑chloro substitution pattern is optimal for the C–S bond‑forming cyclization [1].

Benzothiophene synthesis Medicinal chemistry intermediate Cyclization yield

High‑Impact Procurement Scenarios for 4-(4-Amino-3-chlorophenylthio)benzoic Acid


MAO‑A Inhibitor Fragment‑Based Lead Optimization

The compound’s moderate MAO‑A IC₅₀ (1.24 µM) makes it an attractive starting point for fragment‑growing campaigns targeting depression or Parkinson’s disease [1]. Its well‑defined SAR ‘cliff’ at the 3‑chloro position ensures that libraries built around the authentic scaffold maintain the core pharmacophore, while structural analogs lacking the chloro group would be inert and derail high‑throughput screening efforts [1][2].

NAALADase‑Targeted Tracer Development for Neuroimaging

With a confirmed NAALADase (GCPII) IC₅₀ of 7.8 µM and a logP of 4.35 that suggests adequate brain penetration, the compound serves as a validated precursor for the design of radiolabeled or fluorescent GCPII probes [1]. Using the des‑amino or CH₂‑linked analogs would abolish target engagement and render such probes non‑functional, directly impacting translational neuroscience programs [1].

Preparative Synthesis of 2‑Aryl‑Benzothiophene‑5‑Carboxylic Acid Libraries

The high‑yield (84%) base‑mediated cyclization of the target compound into benzothiophene intermediates makes it the preferred substrate for parallel chemistry efforts aimed at producing HDAC inhibitors or kinase‑targeted heterocycles [3]. Sourcing the 2‑chloro isomer instead would nearly halve the throughput and increase purification costs, undermining library production logistics [3].

Physicochemical Reference Standard for LogP‑Guided CNS Drug Design

Owing to its calculated logP of 4.35—situated at the upper boundary of oral bioavailability space yet within CNS‑favorable territory—the compound can be employed as an internal standard in logP‑retention‑time correlation curves during HPLC‑based permeability screening cascades . De‑amino or de‑chloro analogs shift the logP value by >0.7 units, making them unsuitable for calibrating lipophilicity assays aimed at CNS‑penetrant candidate nomination .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(4-Amino-3-chlorophenylthio)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.